Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether

Chromatography Mass Spectrometry Impurity Profiling

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether (CAS 1042722-66-6) is a TBDPS-protected intermediate designed as an impurity reference standard and orthogonal synthetic building block—not an ezetimibe pharmacological substitute. The bulky tert-butyldiphenylsilyl group confers unique chromatographic retention (MW 647.82 vs. 409.4 g/mol free phenol), essential for HPLC/LC-MS method validation and system suitability testing. Defined (3R,4S)-azetidinone stereochemistry supports chiral purity assays and ANDA process validation. Procure with confidence: ≥95% purity, ambient shipping, with comprehensive Certificates of Analysis.

Molecular Formula C40H39F2NO3Si
Molecular Weight 647.838
CAS No. 1042722-66-6
Cat. No. B564261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzetimibe Phenoxy tert-Butyldiphenylsilyl Ether
CAS1042722-66-6
Synonyms(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]_x000B_-4-(4-tert-butyldiphenylsilyloxyphenyl)-2-azetidinone
Molecular FormulaC40H39F2NO3Si
Molecular Weight647.838
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)C4C(C(=O)N4C5=CC=C(C=C5)F)CCC(C6=CC=C(C=C6)F)O
InChIInChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-33-24-16-29(17-25-33)38-36(26-27-37(44)28-14-18-30(41)19-15-28)39(45)43(38)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36-,37+,38-/m1/s1
InChIKeyMUXDGYNFNRDXRZ-NVLDWDGTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether (CAS 1042722-66-6) – Chemical Identity and Procurement Baseline


Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether (CAS 1042722-66-6) is a protected silyl ether derivative of ezetimibe, a cholesterol absorption inhibitor. It possesses the molecular formula C₄₀H₃₉F₂NO₃Si and a molecular weight of 647.82 g/mol [1]. The compound is characterized by a tert-butyldiphenylsilyl (TBDPS) protecting group attached to the phenolic oxygen of the ezetimibe scaffold, a structural modification that significantly alters its physicochemical properties and chromatographic behavior [2]. Commercially available from multiple research chemical suppliers, this compound is typically offered with a purity of ≥95% and is intended exclusively for research and laboratory applications [3].

Why Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether Cannot Be Substituted with Ezetimibe or Other Analogs


Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether is not a direct pharmacological substitute for ezetimibe (CAS 163222-33-1) nor for other ezetimibe-related derivatives. The presence of the bulky tert-butyldiphenylsilyl (TBDPS) protecting group fundamentally alters the compound's intended use, shifting it from a cholesterol absorption inhibitor to a synthetic intermediate and analytical reference standard . This structural modification increases the molecular weight from 409.4 g/mol (ezetimibe) to 647.82 g/mol, confers distinct lipophilicity, and generates unique chromatographic retention times, all of which are essential for its role in impurity profiling and process validation . Furthermore, ezetimibe silyl ether derivatives are explicitly intended for research use only and are not for human or veterinary applications, distinguishing them from the clinical-grade active pharmaceutical ingredient [1].

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether: Product-Specific Differentiation Evidence


Molecular Weight Differentiation for Chromatographic Method Development and Impurity Resolution

The target compound Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether exhibits a substantially increased molecular weight of 647.82 g/mol compared to ezetimibe (409.4 g/mol) [1]. This +238.4 g/mol mass shift corresponds to the addition of the tert-butyldiphenylsilyl (TBDPS) protecting group. A comparable TBDPS derivative, Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether (CAS 1217748-67-8), possesses an identical molecular weight of 647.82 g/mol due to the same TBDPS addition at a different hydroxyl position [2]. The mass difference provides a critical analytical handle for distinguishing the protected intermediate from the parent drug substance via LC-MS, enabling robust impurity tracking and method specificity.

Chromatography Mass Spectrometry Impurity Profiling Analytical Method Validation

TBDPS Protecting Group Strategy Enables Selective Deprotection and Orthogonal Synthesis

The TBDPS group provides acid-stable, base-labile protection of the phenolic hydroxyl, enabling orthogonal synthetic strategies. In contrast, tert-butyldimethylsilyl (TBDMS) protection offers less steric bulk and different stability profiles [1]. The TBDPS group's enhanced lipophilicity facilitates chromatographic purification of intermediates, while its acid stability allows for selective manipulation of other functional groups in the ezetimibe scaffold without premature deprotection. The target compound represents the protected phenol form, whereas the comparator Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether represents the protected secondary alcohol form, providing complementary synthetic utility depending on which hydroxyl requires protection.

Protecting Group Chemistry Organic Synthesis Ezetimibe Intermediates Process Chemistry

Purity Specifications and Commercial Availability for Research-Grade Procurement

The target compound Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether is commercially available with a purity specification of ≥95% from multiple suppliers, including catalog offerings of 10 mg and 25 mg quantities with analytical certificates of analysis (COA) available upon request [1]. In comparison, Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether (CAS 1217748-67-8) is offered as a stock item from Veeprho with specifications for HPLC method validation and impurity profiling [2]. Both compounds serve as analytical reference materials for different impurity or intermediate monitoring needs. The target compound's availability as a white solid with storage conditions at 2-8°C refrigerated provides defined handling parameters for procurement planning.

Reference Standards Analytical Chemistry Procurement Specifications Quality Control

Procurement-Driven Application Scenarios for Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether


Pharmaceutical Impurity Reference Standard for HPLC/LC-MS Method Development

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether serves as a critical reference standard for developing and validating chromatographic methods to detect and quantify protected intermediates or related impurities in ezetimibe drug substance. Its distinct molecular weight (647.82 g/mol) and retention characteristics—derived from the TBDPS protecting group—enable its use as a system suitability marker or spiking standard in HPLC and LC-MS assays . This application directly supports pharmaceutical quality control laboratories requiring characterized impurity markers for regulatory method validation [1].

Synthetic Intermediate for Convergent Ezetimibe Manufacturing Routes

This compound is employed as a key protected intermediate in convergent synthetic pathways for ezetimibe production, where the TBDPS group provides orthogonal protection of the phenolic oxygen during critical coupling or reduction steps . The acid-stable, fluoride-labile TBDPS group allows chemists to perform transformations on other reactive sites without compromising the phenolic hydroxyl, a strategic advantage in multi-step process chemistry. This application is directly supported by patent literature specifying TBDPS as a viable silyl protecting group in ezetimibe synthesis [1].

Chiral Chromatography Method Development and Stereochemical Reference

The compound's defined stereochemistry—retaining the (3R,4S) configuration of the ezetimibe azetidinone core with the (3S) side chain stereocenter—makes it a valuable reference for chiral method development . While Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether (CAS 1217748-67-8) and 4-tert-Butyldiphenylsilyl ent-Ezetimibe provide alternative stereochemical or regioisomeric references, the target compound's specific phenolic protection pattern addresses a distinct analytical need [1]. This application is particularly relevant for laboratories validating stereoselective HPLC or SFC methods for ezetimibe-related compounds [2].

Quote Request

Request a Quote for Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.